molecular formula C15H14O3S B12853959 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone

1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone

Katalognummer: B12853959
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: WQUMSTYLAKLJND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone is an organic compound with the molecular formula C15H14O3S It is characterized by the presence of a biphenyl group substituted with a methylsulfonyl group and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone typically involves the reaction of 4-bromoacetophenone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 4’-Methylsulfonylacetophenone
  • 4-Methylsulfonylacetophenone
  • 1-(4-Methylphenyl)ethanone

Comparison: 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Eigenschaften

Molekularformel

C15H14O3S

Molekulargewicht

274.3 g/mol

IUPAC-Name

1-[3-(4-methylsulfonylphenyl)phenyl]ethanone

InChI

InChI=1S/C15H14O3S/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(9-7-12)19(2,17)18/h3-10H,1-2H3

InChI-Schlüssel

WQUMSTYLAKLJND-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.